4-(((Benzyloxy)carbonyl)amino)butanoic acid
Overview
Description
4-(((Benzyloxy)carbonyl)amino)butanoic acid is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120007. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Z-Gamma-Abu-Oh, also known as N-Cbz-gaba or 4-(((Benzyloxy)carbonyl)amino)butanoic acid, is a derivative of γ-Aminobutyric acid (GABA) . GABA is the major inhibitory neurotransmitter throughout the central nervous system . Therefore, it is plausible that Z-Gamma-Abu-Oh may interact with GABA receptors, specifically GABA A receptors .
Mode of Action
GABA binding within the β(+) and α(−) interface induces a conformational change in the receptor channel allowing Cl – ions to pass into the cell to hyperpolarize neurons and make action potentials less likely .
Biochemical Pathways
The major pathway of GABA biosynthesis is the irreversible decarboxylation of L-glutamate catalyzed by glutamate decarboxylase (GAD) . This pathway is a safe, sustainable, and environmentally friendly alternative compared to traditional chemical synthesis methods . It’s possible that Z-Gamma-Abu-Oh might be involved in similar biochemical pathways due to its structural similarity to GABA.
Result of Action
GABA generally shows inhibitory effects on the nervous system, reducing neuronal excitability and leading to anxiolytic and sedative effects .
Biochemical Analysis
Biochemical Properties
Z-Gamma-Abu-Oh plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter activity. It interacts with enzymes such as glutamate decarboxylase, which catalyzes the conversion of glutamate to GABA. This interaction is crucial for maintaining the balance of excitatory and inhibitory signals in the nervous system. Additionally, Z-Gamma-Abu-Oh can bind to GABA receptors, influencing their activity and thereby modulating neurotransmission .
Cellular Effects
The effects of Z-Gamma-Abu-Oh on various cell types and cellular processes are profound. In neuronal cells, it enhances inhibitory neurotransmission by increasing GABA levels, which can lead to reduced neuronal excitability. This modulation of neurotransmitter levels can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, Z-Gamma-Abu-Oh has been shown to influence the expression of genes involved in neurotransmitter synthesis and degradation, thereby affecting overall cellular function .
Molecular Mechanism
At the molecular level, Z-Gamma-Abu-Oh exerts its effects through several mechanisms. It binds to GABA receptors, particularly GABA-A and GABA-B receptors, modulating their activity. This binding can result in the inhibition or activation of downstream signaling pathways, depending on the receptor subtype involved. Additionally, Z-Gamma-Abu-Oh can inhibit enzymes such as GABA transaminase, which is involved in GABA degradation, thereby increasing GABA levels in the synaptic cleft .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Z-Gamma-Abu-Oh can vary over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions. Long-term studies have shown that Z-Gamma-Abu-Oh can maintain its efficacy in modulating neurotransmitter levels for extended durations, although its potency may decrease over time. These temporal effects are crucial for designing experiments and interpreting results in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Z-Gamma-Abu-Oh vary with different dosages in animal models. At low doses, it can effectively modulate neurotransmitter levels without causing significant adverse effects. At higher doses, Z-Gamma-Abu-Oh may exhibit toxic effects, including neurotoxicity and alterations in normal cellular functions. These dosage-dependent effects highlight the importance of optimizing dosage regimens to achieve desired outcomes while minimizing potential risks .
Metabolic Pathways
Z-Gamma-Abu-Oh is involved in several metabolic pathways, primarily those related to GABA metabolism. It interacts with enzymes such as glutamate decarboxylase and GABA transaminase, influencing the synthesis and degradation of GABA. Additionally, Z-Gamma-Abu-Oh can be metabolized by liver enzymes, leading to the formation of various metabolites that may have distinct biological activities. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of Z-Gamma-Abu-Oh in different biological systems .
Properties
IUPAC Name |
4-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-11(15)7-4-8-13-12(16)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQMDRQJSNKUAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199055 | |
Record name | Carbobenzoxy-4-aminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5105-78-2 | |
Record name | 4-(Benzyloxycarbonylamino)butyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5105-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbobenzoxy-4-aminobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005105782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5105-78-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbobenzoxy-4-aminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(benzyloxy)carbonyl]amino}butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Carbobenzoxy-4-aminobutyric acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LTF87845X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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